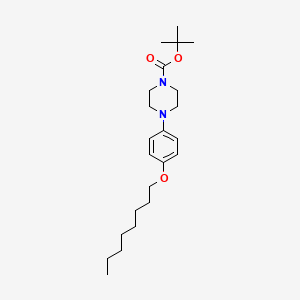
1-(4-n-Octyloxyphenyl)-4-tert-butoxycarbonylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-n-Octyloxyphenyl)-4-tert-butoxycarbonylpiperazine is an organic compound that features a piperazine ring substituted with an n-octyloxyphenyl group and a tert-butoxycarbonyl group
Preparation Methods
The synthesis of 1-(4-n-Octyloxyphenyl)-4-tert-butoxycarbonylpiperazine typically involves the reaction of 1-(4-n-octyloxyphenyl)piperazine with tert-butoxycarbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
1-(4-n-Octyloxyphenyl)-4-tert-butoxycarbonylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the tert-butoxycarbonyl group or other substituents on the piperazine ring.
Scientific Research Applications
1-(4-n-Octyloxyphenyl)-4-tert-butoxycarbonylpiperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and other medical conditions.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-n-Octyloxyphenyl)-4-tert-butoxycarbonylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
1-(4-n-Octyloxyphenyl)-4-tert-butoxycarbonylpiperazine can be compared with other similar compounds, such as:
1-(4-n-Octyloxyphenyl)piperazine: Lacks the tert-butoxycarbonyl group, which may result in different chemical reactivity and biological activity.
1-(4-n-Butoxyphenyl)-4-tert-butoxycarbonylpiperazine: Similar structure but with a shorter alkyl chain, which can affect its solubility and interaction with biological targets.
1-(4-n-Octyloxyphenyl)-4-acetylpiperazine: Contains an acetyl group instead of a tert-butoxycarbonyl group, leading to different chemical and biological properties.
These comparisons highlight the unique features of this compound, such as its specific substituents and their impact on the compound’s overall behavior and applications.
Properties
CAS No. |
179162-41-5 |
|---|---|
Molecular Formula |
C23H38N2O3 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
tert-butyl 4-(4-octoxyphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C23H38N2O3/c1-5-6-7-8-9-10-19-27-21-13-11-20(12-14-21)24-15-17-25(18-16-24)22(26)28-23(2,3)4/h11-14H,5-10,15-19H2,1-4H3 |
InChI Key |
JSBPGDXOXSDAFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3,3'-[Piperazine-1,4-diylbis(carbamothioylsulfanediyl)]dipropanoic acid](/img/structure/B13992620.png)


![3-(4-bromophenyl)-1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B13992642.png)


![5-Methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13992673.png)
![3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propyl acetate](/img/structure/B13992674.png)
